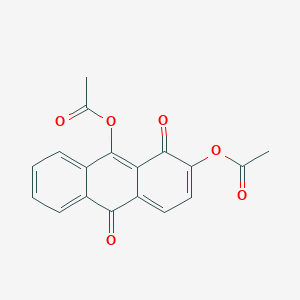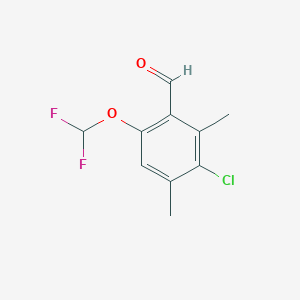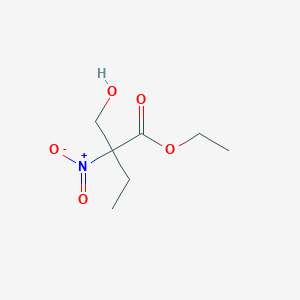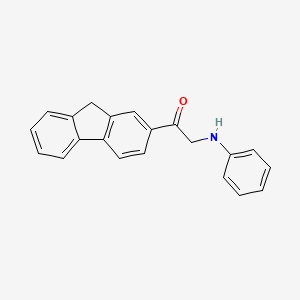
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate is a chemical compound with a molecular formula of C10H12O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate typically involves the esterification of 3-oxo-2-(thiophen-2-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate
- Methyl 3-oxo-3-(thiophen-2-yl)propanoate
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
Uniqueness
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate is unique due to its specific ethoxy group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis, offering different properties compared to its methyl or ethyl counterparts.
特性
CAS番号 |
88701-58-0 |
|---|---|
分子式 |
C10H11O4S- |
分子量 |
227.26 g/mol |
IUPAC名 |
3-ethoxy-2-methyl-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C10H12O4S/c1-3-14-9(13)10(2,8(11)12)7-5-4-6-15-7/h4-6H,3H2,1-2H3,(H,11,12)/p-1 |
InChIキー |
BNEOSSXDBVNFGD-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C(C)(C1=CC=CS1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)

![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)


![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)
![1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)

![6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B14378447.png)
